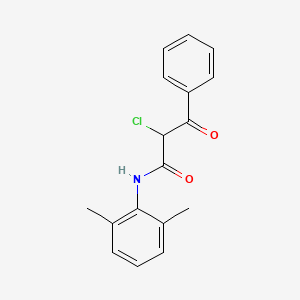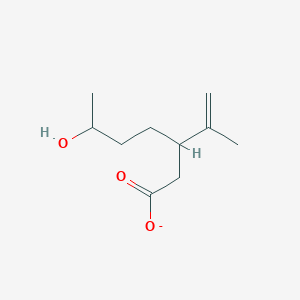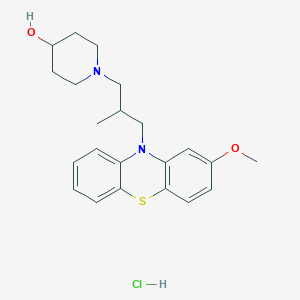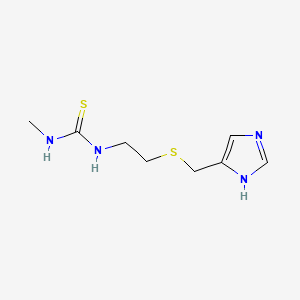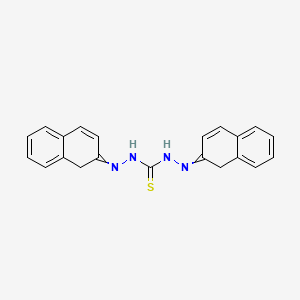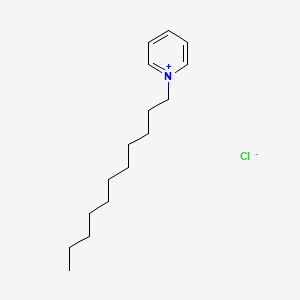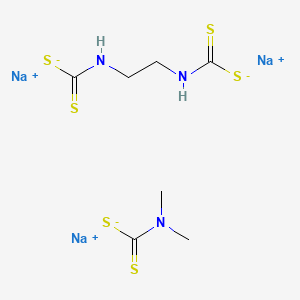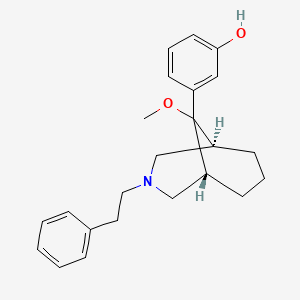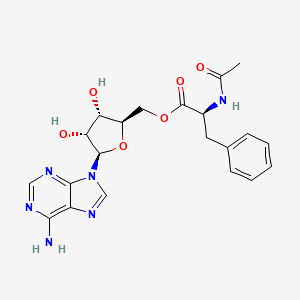
Citramalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citramalate(2-) is a dicarboxylic acid dianion that is obtained by removal of a proton from both of the carboxylic acid groups of citramalic acid. It has a role as a human metabolite and a plant metabolite. It derives from a butenedioate. It is a conjugate base of a citramalic acid.
科学的研究の応用
Citramalate Production in Escherichia coli
Citramalic acid (this compound) is a potential precursor for the production of methacrylic acid from renewable resources. Studies have shown that Escherichia coli, when engineered to express the this compound synthase gene, can effectively produce this compound. Modifications in certain gene expressions, such as gltA and ackA, have significantly increased this compound accumulation in E. coli. Fed-batch processes using glucose feed have resulted in high yields of this compound, demonstrating the potential of this method in industrial applications (Wu & Eiteman, 2016); (Wu, Brisbane Tovilla-Coutiño, & Eiteman, 2020).
This compound in Bio-based Methylmethacrylate Production
Citramalic acid plays a crucial role in the biocatalytic and chemocatalytic production of bio-based methylmethacrylate, a monomer used in high-performance materials like Perspex. Engineered E. coli strains and fed-batch bioprocesses have achieved high concentrations of this compound, demonstrating a practical approach for the integrated production of methylmethacrylate (Webb et al., 2017).
Systems Analysis of this compound Production
A systems analysis of E. coli producing this compound revealed the resilience of its physiology during the accumulation and export of this nonnative organic acid. The analysis showed that E. coli can adjust to the redirection of metabolic resources towards this compound production, making it an excellent choice for manufacturing similar small, polar, foreign molecules (Webb et al., 2019).
This compound in Citrus Fruit Acid Metabolism
This compound may influence the acid metabolism in citrus fruits. The inhibition of aconitase activity in citrus fruit, potentially caused by this compound, contributes to acid accumulation and affects fruit quality. This relationship highlights this compound's role in the broader metabolic pathways of plants (Degu et al., 2011).
Pitaya as a this compound Resource
Pitaya (dragon fruit) has been identified as a rich source of citramalic acid. The discovery of high concentrations of citramalic acid in pitaya opens avenues for its use in medicine and cosmetics, demonstrating the potential of this fruit as a natural resource for citramalic acid production (Wu et al., 2020).
特性
分子式 |
C5H6O5-2 |
|---|---|
分子量 |
146.1 g/mol |
IUPAC名 |
2-hydroxy-2-methylbutanedioate |
InChI |
InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/p-2 |
InChIキー |
XFTRTWQBIOMVPK-UHFFFAOYSA-L |
SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
正規SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O |
同義語 |
alpha-methylmalate citramalate citramalate, (+-)-isomer citramalate, (R)-isomer citramalate, (S)-isomer citramalic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



